molecular formula C28H25N3O6S2 B12352444 (2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12352444
M. Wt: 563.6 g/mol
InChI Key: VQFPBSNEARHCMQ-RZIURPKCSA-N
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Description

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes furan, methoxyphenyl, quinolinyl, sulfonylamino, and thiophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-ylmethyl and thiophen-2-ylmethyl groups, followed by their coupling with the methoxyphenyl and quinolinyl groups under specific reaction conditions. Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H25N3O6S2

Molecular Weight

563.6 g/mol

IUPAC Name

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,22,27,30H,17-18H2,1H3/t22?,27-/m1/s1

InChI Key

VQFPBSNEARHCMQ-RZIURPKCSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4C=CC5=NC(=O)C=CC5=C4

Canonical SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4C=CC5=NC(=O)C=CC5=C4

Origin of Product

United States

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